2-Methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
CAS No.:
Cat. No.: VC17700658
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O2 |
|---|---|
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | 2-methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C16H18N2O2/c1-11-5-3-6-13(9-11)18-8-4-7-14(16(18)20)15(19)12(2)10-17/h3,5-6,9,12,14H,4,7-8H2,1-2H3 |
| Standard InChI Key | LTJQXUKCKZBFJH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)C(C)C#N |
Introduction
Structural Characteristics and Molecular Identity
Table 1: Comparative Structural Features of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-Methyl-3-[1-(3-methylphenyl)-2-oxo... | 270.33 | Piperidine, ketone, nitrile, methyl | |
| 3-[1-(2-Ethylphenyl)-2-oxopiperidin... | 270.33 | Piperidine, ketone, nitrile, ethyl | |
| Methyl 3,5-dihydroxybenzoate | 168.15 | Benzoate, hydroxyl, methyl ester |
Synthesis and Reaction Optimization
Multi-Step Synthetic Pathways
The synthesis of 2-methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically proceeds through sequential acylation and cyclization reactions. A generalized approach involves:
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Formation of the piperidine scaffold: Cyclization of a δ-amino ketone precursor under acidic or basic conditions.
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Introduction of the 3-methylphenyl group: Nucleophilic substitution or Ullmann-type coupling at the piperidine nitrogen.
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Side-chain functionalization: Acylation with a cyanopropanoyl chloride derivative to install the nitrile-ketone moiety.
A representative protocol from analogous nitrile syntheses (e.g., Methyl 3,5-dihydroxybenzoate) highlights the critical role of solvents and bases. For instance, reactions in N,N-dimethylformamide (DMF) with potassium carbonate facilitate nucleophilic substitutions at room temperature, achieving moderate yields (~34%) .
Table 2: Exemplary Reaction Conditions for Nitrile Synthesis
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Cyclization | Acid catalyst (e.g., HCl), reflux in ethanol | 45–60% | Ring closure dependent on steric hindrance |
| Aromatic substitution | KCO, DMF, 20°C, 16 h | 30–40% | Slow kinetics due to electron-deficient aryl halides |
| Acylation | Cyanopropanoyl chloride, base, dichloromethane | 50–65% | Competing hydrolysis requires anhydrous conditions |
Challenges in Purification and Scalability
Purification often involves silica gel chromatography with ethyl acetate/hexane gradients (20–25% ethyl acetate), though low yields (≤34%) persist due to:
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Steric hindrance: Bulky substituents on the piperidine ring impede reaction kinetics.
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Side reactions: Hydrolysis of the nitrile group under basic or aqueous conditions.
Advanced techniques like high-performance liquid chromatography (HPLC) or recrystallization may improve purity but remain cost-prohibitive for large-scale production.
Physicochemical Properties and Stability
Experimental and Predicted Data
While melting and boiling points are unreported, computational models (e.g., QSPR) predict:
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LogP (octanol-water): ~2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous solubility: <0.1 mg/mL at 25°C, necessitating formulation with co-solvents like DMSO for biological assays.
The compound’s stability remains uncharacterized, though analogous nitriles exhibit sensitivity to light and humidity, suggesting storage under inert atmospheres at –20°C .
| Target Class | Example Targets | Proposed Mechanism |
|---|---|---|
| Nuclear receptors | Estrogen receptor α | Competitive ligand binding via cyanopropanoyl group |
| Kinases | JAK3, PI3K | Piperidine-mediated ATP site occlusion |
| Proteases | HIV-1 protease | Hydrogen bonding with catalytic aspartates |
In Silico Docking Studies
Future Research Directions
Priority Investigations
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Synthetic methodology: Development of asymmetric catalysis to access enantiomerically pure forms.
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ADMET profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
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Target deconvolution: High-throughput screening against kinase and receptor panels to identify lead indications.
Collaborative Opportunities
Partnerships with academic institutions could accelerate mechanistic studies, while industrial collaborations may optimize large-scale synthesis.
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